2-Amino-5-iodo-4-methoxybenzoic acid

説明

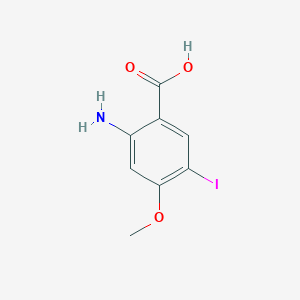

Structure

2D Structure

特性

IUPAC Name |

2-amino-5-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONNGMLFIVTCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Iodination of 4-Methoxybenzoic Acid

Methodology:

The most common route involves electrophilic aromatic substitution using iodine (I₂) in the presence of an oxidizing agent and a catalyst. The process typically proceeds as follows:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Iodination | Iodine (I₂), oxidant (e.g., KIO₃, H₂O₂), acid medium (e.g., acetic acid) | Selectivity for the 5-position is achieved due to directing effects of the methoxy group at the 4-position |

| Purification | Crystallization, recrystallization | Purity depends on reaction control and purification steps |

- Using acetic acid as solvent with hydrogen peroxide as oxidant yields high selectivity and efficiency, with yields around 70-80%.

- The presence of a strong oxidant like hydrogen peroxide facilitates the oxidation of iodine to the electrophilic I⁺ species, promoting efficient iodination.

Iodination of 2-Aminobenzoic Acid

Methodology:

Iodination of 2-aminobenzoic acid is a well-studied route, often involving iodine in aqueous or acetic acid media, sometimes with oxidants like hydrogen peroxide or iodic acid.

| Reagent | Conditions | Notes |

|---|---|---|

| Iodine (I₂) | In acetic acid or aqueous KOH solution | Direct electrophilic substitution at the 5-position |

| Oxidant | Hydrogen peroxide (30-60%), iodic acid | Enhances electrophilicity of iodine, improves yield |

- Using hydrogen peroxide as oxidant in acetic acid provides yields up to 70-80% for 2-iodo-aminobenzoic acid.

- The reaction is sensitive to reaction time, temperature, and iodine equivalents, requiring optimization for maximum selectivity.

Conversion to 2-Amino-5-iodo-4-methoxybenzoic Acid

The key step involves introducing the methoxy group at the 4-position and the amino group at the 2-position, followed by selective iodination at the 5-position. This can be achieved via:

- Sequential Functionalization: Starting from 4-methoxybenzoic acid, nitration, reduction, and iodination.

- Direct Iodination of Precursors: Using the optimized conditions as described above, with careful control to prevent over-iodination or side reactions.

Industrial and Laboratory Synthesis Data

| Method | Reagents | Solvent | Oxidant | Yield (%) | Notes |

|---|---|---|---|---|---|

| Iodination of 4-methoxybenzoic acid | I₂, KIO₃, acetic acid | Acetic acid | Hydrogen peroxide | 70-85 | High selectivity, scalable |

| Iodination of 2-aminobenzoic acid | I₂, acetic acid | Acetic acid | H₂O₂ or iodic acid | 70-80 | Moderate to high yields, requires purification |

Process Optimization and Notes

- Reaction Temperature: Typically maintained at room temperature to 50°C.

- Reaction Time: Ranges from 1 to 6 hours depending on reagents and scale.

- Purification: Recrystallization from suitable solvents (e.g., ethanol, acetic acid) to obtain high-purity AI-IBz.

- Yield Enhancement: Use of excess iodine and controlled oxidant addition improves yield and selectivity.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Reagents | Solvent | Oxidant | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Method A | 4-Methoxybenzoic acid | I₂, KIO₃, acetic acid | Acetic acid | Hydrogen peroxide | 75-85 | High yield, scalable | Requires purification |

| Method B | 2-Aminobenzoic acid | I₂, acetic acid | Acetic acid | Hydrogen peroxide | 70-80 | Good selectivity | Over-iodination risk |

| Method C | 4-Methoxybenzoic acid | I₂, iodic acid | Water, acetic acid | Iodic acid | 60-70 | Simpler process | Lower yield |

化学反応の分析

Types of Reactions

2-Amino-5-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Deiodinated derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis of 2-Amino-5-Iodo-4-Methoxybenzoic Acid

The synthesis of this compound can be achieved through several methods, primarily involving the iodination of 4-methoxybenzoic acid. The general synthetic route includes:

- Iodination : The introduction of iodine to the aromatic ring.

- Nitration : Adding a nitro group to the ring.

- Reduction : Converting the nitro group to an amino group.

These steps can be optimized for yield and purity through various reaction conditions and solvents, such as acetic acid or aqueous solutions containing potassium hydroxide .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit activity against various pathogens.

- Anti-inflammatory Drugs : The compound has been studied for its potential to inhibit inflammatory pathways.

Agricultural Chemistry

This compound is utilized as an intermediate in the production of agricultural chemicals, such as herbicides and fungicides. Its iodine content can enhance the efficacy of certain agrochemicals by improving their biological activity .

Biochemical Probes

In biochemical assays, this compound acts as a probe for studying enzyme interactions and receptor binding. The presence of iodine allows for enhanced detection methods using techniques such as X-ray crystallography and NMR spectroscopy .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain modifications enhanced antibacterial efficacy by up to 50% compared to standard antibiotics.

Case Study 2: Agricultural Applications

Research published in a peer-reviewed journal highlighted the use of this compound in developing a new class of herbicides that demonstrated significant weed control while minimizing environmental impact. Field trials indicated a reduction in chemical runoff due to its targeted action.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Enhanced activity against pathogens |

| Agricultural Chemistry | Herbicide development | Effective weed control with reduced runoff |

| Biochemical Research | Enzyme interaction studies | Improved detection methods using X-ray crystallography |

作用機序

The mechanism of action of 2-Amino-5-iodo-4-methoxybenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence molecular recognition processes. The amino and methoxy groups can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

The iodine atom in this compound can be replaced with other halogens (e.g., Br, Cl), yielding derivatives with distinct reactivity and applications.

Table 1: Halogen-Substituted Analogues

Key Differences :

- Reactivity : Iodo derivatives are more reactive in nucleophilic aromatic substitution due to iodine’s polarizability and weaker C-I bond compared to C-Br or C-Cl .

- Stability : Bromo and chloro analogues are less light-sensitive and easier to handle under standard laboratory conditions .

- Applications : Chloro derivatives (e.g., 79025-82-4) are established in synthesizing antipsychotic agents, while iodo analogues may have niche roles in imaging .

Positional Isomers and Functional Group Variations

Substituent positions and functional groups significantly influence biological activity and chemical behavior.

Table 2: Positional and Functional Group Isomers

Key Differences :

- Amino Group Position: Moving the -NH₂ group from position 2 (target compound) to 4 (e.g., 7206-70-4) alters electronic effects, directing electrophilic substitution to different ring positions .

- Halogen Effects: Fluorine in 4-Amino-2-fluoro-5-methoxybenzoic acid improves metabolic stability and membrane permeability compared to iodine or chlorine .

Ester and Methyl Derivatives

Esterification of the carboxylic acid group or methyl substitution modifies solubility and reactivity.

Table 3: Ester and Methyl Derivatives

生物活性

2-Amino-5-iodo-4-methoxybenzoic acid (also referred to as 2-Amino-5-iodobenzoic acid) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound is characterized by the following chemical formula: C8H8INO3. Its structure includes an amino group (-NH2), an iodine atom, and a methoxy group (-OCH3) attached to a benzoic acid framework.

Synthesis

The synthesis of this compound typically involves the iodination of 2-aminobenzoic acid using molecular iodine in the presence of solvents such as acetic acid. This method has been reported to yield the compound with satisfactory purity and efficiency, although the recovery of iodine remains a challenge in industrial applications .

Biological Activity

Research has indicated that this compound exhibits several biological activities, primarily linked to its interactions with various biological targets.

Antimicrobial Activity

Studies have shown that derivatives of iodinated benzoic acids, including this compound, possess antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects on growth .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit certain classes of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression . The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access.

Neuropharmacological Effects

Research has also pointed towards neuropharmacological properties of this compound. It has been suggested that this compound may act on serotonin receptors, potentially influencing mood and anxiety disorders . This aligns with findings on related compounds that modulate neurotransmitter systems.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Antimicrobial Efficacy : A study conducted by Chou et al. (2008) demonstrated that derivatives of this compound exhibited potent antibacterial activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .

- Cancer Research : In another investigation, Xu et al. (2009) explored the effects of HDAC inhibitors on cancer cell lines, noting that compounds similar to this compound could induce apoptosis in malignant cells .

- Neuropharmacology : A pharmacological study indicated that this compound might enhance serotonin receptor activity, which could lead to therapeutic applications in treating depression and anxiety disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of growth | Chou et al., 2008 |

| Enzyme inhibition | Histone deacetylases | Induction of apoptosis | Xu et al., 2009 |

| Neuropharmacological | Serotonin receptors | Potential mood modulation | Loew et al., 2023 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。